Vina-ginsenoside R3

Vue d'ensemble

Description

Vina-ginsenoside R3 is a saponin composition of the roots of Panax ginseng . Ginsengs have been used as therapeutic agents with tonic, sedative, anti-fatigue, and anti-gastric ulcer effects .

Synthesis Analysis

The structures of the novel saponins were established on the basis of chemical and spectral evidence . Vina-ginsenoside-R3 is the first naturally occurring glycoside of dammarenediol II . In ginseng, the first committed step in ginsenoside biosynthesis is catalyzed by the dammarenediol-II synthase (DDS) enzyme, which cyclizes 2,3-oxidosqualene to synthesize a tetracyclic dammarenediol backbone .Molecular Structure Analysis

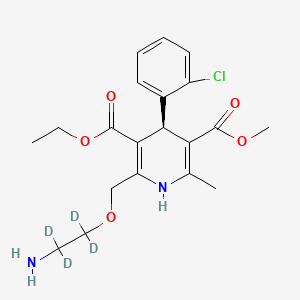

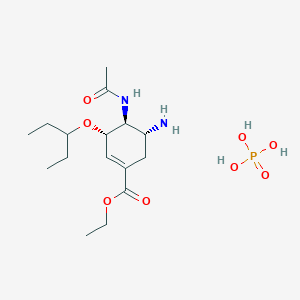

Vina-ginsenoside R3 has a molecular formula of C48H82O17 . It is the first naturally occurring glycoside of dammarenediol II .Chemical Reactions Analysis

A rapid, simultaneous, and quantitative analysis of 26 ginsenosides, including Vina-ginsenoside R3, was established using multiple reaction monitoring (MRM) mode on ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC–MS/MS) .Applications De Recherche Scientifique

Ginseng Processing

Vinaginsenoside R3 is one of the saponins found in ginseng, a traditional medicinal herb . The type and amount of ginsenosides, including Vinaginsenoside R3, in different Panax species are important for the pharmacological evaluation of various ginsengs . The processing methods of ginseng can produce a range of ginsenoside compositions with diverse pharmacological properties .

Inhibitor of Melanogenesis

Research has shown that Vinaginsenoside R3 has potential as an inhibitor of melanogenesis . Melanogenesis is the process of melanin production in the skin, which is responsible for skin color. In a study, Vinaginsenoside R3 showed inhibitory activity on body pigmentation on a zebrafish model . This suggests that Vinaginsenoside R3 may have potential as a new skin whitening compound .

Fermentation Process

In the fermentation process of white ginseng, most saponins, including Vinaginsenoside R3, showed a decreasing trend . This indicates that the fermentation process can affect the concentration of Vinaginsenoside R3 in ginseng .

Mécanisme D'action

Target of Action

Vinaginsenoside R3 is a saponin composition of the roots of Panax ginseng Ginsenosides, the class of compounds to which vinaginsenoside r3 belongs, are known to interact with a wide range of molecular targets, including various enzymes, receptors, and ion channels .

Mode of Action

Ginsenosides are known to exhibit a variety of biological effects, including tonic, anti-fatigue, and anti-gastric ulcer effects . They interact with their targets to modulate various biological processes, potentially contributing to these effects .

Biochemical Pathways

Ginsenosides are known to influence a variety of biochemical pathways, contributing to their diverse pharmacological properties .

Pharmacokinetics

The absorption and bioavailability of ginsenosides, in general, are known to depend on an individual’s gastrointestinal bioconversion abilities .

Result of Action

Ginsenosides, in general, are known to exert a variety of biological effects, including tonic, anti-fatigue, and anti-gastric ulcer effects .

Action Environment

Biological and environmental factors are known to affect the content of ginsenosides in different parts of the ginseng plant .

Propriétés

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O17/c1-23(2)10-9-16-48(8,65-42-39(59)36(56)33(53)27(21-50)61-42)25-13-18-46(6)24(25)11-12-30-45(5)17-15-31(44(3,4)29(45)14-19-47(30,46)7)63-43-40(37(57)34(54)28(22-51)62-43)64-41-38(58)35(55)32(52)26(20-49)60-41/h10,24-43,49-59H,9,11-22H2,1-8H3/t24-,25+,26-,27-,28-,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39-,40-,41+,42+,43+,45+,46-,47-,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPDRQDELKMUTI-NIUQCDFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)C)OC7C(C(C(C(O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201120754 | |

| Record name | (3β)-20-(β-D-Glucopyranosyloxy)dammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

931.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vinaginsenoside R3 | |

CAS RN |

156012-92-9 | |

| Record name | (3β)-20-(β-D-Glucopyranosyloxy)dammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156012-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β)-20-(β-D-Glucopyranosyloxy)dammar-24-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201120754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is unique about the discovery of Vina-ginsenoside R3?

A1: Vina-ginsenoside R3 stands out as the first naturally occurring glycoside of dammarenediol II. This discovery emerged from research on the saponin composition of Panax vietnamensis HA et GRUSHV., also known as Vietnamese ginseng [].

Q2: Besides Vina-ginsenoside R3, were there other interesting saponins isolated from Vietnamese ginseng?

A2: Yes, the study on Panax vietnamensis led to the identification of six other novel dammarane saponins: Vina-ginsenosides R4, R5, R6, R7, R8, and R9 []. Interestingly, Vina-ginsenosides R5 and R6, classified as ocotillol-type saponins, are noteworthy for possessing the uncommon α-glucosyl linkage [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(11β,16β)-11,21-bis(acetyloxy)-2'-methyl-5'H-pregna-1,4-dieno[17,16-d]oxazole-3,20-dione(Deflazacort](/img/no-structure.png)

![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-Amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-13-[(2,3,4,5,6-pentadeuteriophenyl)methyl]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1146552.png)